6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

Catalog No.
S814819
CAS No.
946157-08-0
M.F
C10H13N5
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

CAS Number

946157-08-0

Product Name

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

IUPAC Name

6-piperazin-1-ylimidazo[1,2-b]pyridazine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2

InChI Key

RWXNJNDHWARRGE-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN3C=CN=C3C=C2

Canonical SMILES

C1CN(CCN1)C2=NN3C=CN=C3C=C2

Synthesis and Potential as Antimycobacterial Agent

Research efforts have explored the synthesis of PIPB and related compounds to investigate their potential as antimycobacterial agents, specifically against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB) []. Studies have highlighted the imidazo[1,2-b]pyridazine scaffold, incorporating piperazine moieties, as a promising structure for developing anti-TB drugs []. The research describes a seven-step synthesis process for PIPB analogues and their evaluation for antimycobacterial activity [].

Structure-Activity Relationship (SAR) Studies

While the detailed mechanism of action for PIPB as an antimycobacterial agent remains to be elucidated, in vitro studies have been conducted to understand the structure-activity relationship (SAR) of PIPB analogues. These studies suggest that amide derivatives within the synthesized compounds exhibit better antitubercular activity compared to sulphonamide derivatives []. The research proposes that the improved activity of amides might be due to their ability to form hydrogen bonds more readily [].

6-(1-Piperazinyl)imidazo[1,2-b]pyridazine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives, which are characterized by a bicyclic structure composed of an imidazole ring fused to a pyridazine ring. The presence of a piperazine moiety at the sixth position enhances its pharmacological properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse applications in drug development, particularly as potential therapeutic agents for various diseases.

Research suggests 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine may be active in the central nervous system (CNS). A patent application describes imidazo[1,2-b]pyridazine derivatives, including this compound, as potentially useful for treating anxiety, epilepsy, insomnia, and muscle tension, or for reversing the effects of benzodiazepines []. The specific mechanism by which it acts is not well understood and requires further investigation.

The synthesis of 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine typically involves several key reactions:

  • Condensation Reaction: The formation of the imidazo[1,2-b]pyridazine backbone is often achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine. The reaction is facilitated under mild basic conditions, such as using sodium bicarbonate, which promotes nucleophilic attack at the appropriate positions on the pyridazine ring .
  • Nucleophilic Aromatic Substitution: This method can be employed to introduce various substituents at the C6 position of the imidazo[1,2-b]pyridazine scaffold. For instance, reactions involving piperazine derivatives can be carried out through nucleophilic aromatic substitution (S_NAr) reactions .
  • Suzuki–Miyaura Cross-Coupling: This reaction is utilized to attach aryl groups to the imidazo[1,2-b]pyridazine core, enhancing its biological activity and selectivity against specific targets .

6-(1-Piperazinyl)imidazo[1,2-b]pyridazine has demonstrated significant biological activity in various studies:

  • Kinase Inhibition: Compounds containing this scaffold have been shown to inhibit specific kinases such as TAK1 (TGF-beta activated kinase 1), which plays a crucial role in inflammatory responses and cancer progression. The presence of the piperazine group has been linked to improved inhibition efficacy .
  • Anticancer Properties: Preliminary data suggest that derivatives of this compound exhibit potent anticancer activity by targeting key signaling pathways involved in tumor growth and survival .
  • Neuroprotective Effects: Some studies indicate potential neuroprotective properties related to amyloid plaque imaging agents in Alzheimer's disease research .

The synthesis methods for 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine include:

  • Starting Materials: The synthesis typically begins with 3-amino-6-halopyridazines and α-bromoketones. The choice of halogen can influence the yield and selectivity of the reaction.
  • Reflux Conditions: Reactions are often conducted under reflux conditions using solvents like n-propanol or acetonitrile to facilitate the formation of the desired product .
  • Purification Steps: After completion of the reaction, purification is usually performed via silica gel column chromatography to isolate the target compound from by-products.

The applications of 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine are extensive:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating cancer, inflammatory diseases, and neurodegenerative disorders.
  • Imaging Agents: Certain derivatives are designed for use as imaging agents in positron emission tomography (PET) scans for detecting amyloid plaques associated with Alzheimer's disease .

Interaction studies have focused on understanding how 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine interacts with various biological targets:

  • Molecular Docking Studies: These studies have revealed important binding interactions with target proteins such as kinases. For example, interactions with conserved residues in the ATP-binding site of TAK1 have been characterized .
  • Structure–Activity Relationship Analysis: Investigations into how structural modifications affect biological activity have provided insights into optimizing this compound for enhanced efficacy against specific targets .

Several compounds share structural similarities with 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Imidazo[1,2-b]pyridazinesBicyclic structure without piperazineLacks enhanced solubility and biological activity compared to piperazinyl derivatives.
6-Methylthioimidazo[1,2-b]pyridazineContains a methylthio group instead of piperazineExhibits high binding affinity but may differ in selectivity.
Indazole-containing derivativesIncorporates an indazole moiety at position 3Offers different pharmacological profiles based on indazole's properties.
Pyridinyl-substituted imidazolesVariants with pyridinyl groups instead of piperazinesMay show altered bioactivity due to differences in electronic properties.

The uniqueness of 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine lies in its enhanced biological activity attributed to the piperazine substituent, which improves solubility and binding interactions with target proteins compared to its analogs.

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine represents a bicyclic heterocyclic compound featuring a fused imidazole and pyridazine ring system with a piperazine substituent at the 6-position [1] [2]. The compound possesses the molecular formula C₁₀H₁₃N₅ with a molecular weight of 203.25 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 946157-08-0, and it is catalogued under the MDL number MFCD27756485 [2] [3].

The structural framework consists of an imidazo[1,2-b]pyridazine core, which is formed by the fusion of an imidazole ring with a pyridazine ring through a shared nitrogen-carbon bond [4]. The piperazine moiety is attached at position 6 of the bicyclic system through a nitrogen-carbon bond, creating a tertiary amine linkage [1] [2]. The compound's IUPAC name is 6-(1-piperazinyl)imidazo[1,2-b]pyridazine, reflecting its systematic nomenclature [2] [5].

The simplified molecular-input line-entry system representation is C12=NC=CN1N=C(N3CCNCC3)C=C2, which describes the connectivity pattern of the atoms within the molecule [3]. The International Chemical Identifier string is InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2, providing a unique identifier for the compound [2]. The corresponding InChI Key is RWXNJNDHWARRGE-UHFFFAOYSA-N [2].

PropertyValue
Molecular FormulaC₁₀H₁₃N₅
Molecular Weight203.25 g/mol
CAS Registry Number946157-08-0
MDL NumberMFCD27756485
SMILESC12=NC=CN1N=C(N3CCNCC3)C=C2
InChI KeyRWXNJNDHWARRGE-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical characteristics of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine reflect its heterocyclic nature and the presence of multiple nitrogen atoms within its structure [6] [7]. The compound exists as a solid at room temperature with a reported purity of 95% in commercial preparations [2] [3]. Storage is typically recommended at room temperature under standard laboratory conditions [2] [5].

The compound exhibits one hydrogen bond donor and five hydrogen bond acceptors, which significantly influences its solubility profile and intermolecular interactions [8]. The rotatable bond count is minimal at one, indicating a relatively rigid molecular structure [8]. The calculated partition coefficient (LogP) is 0.84, suggesting moderate lipophilicity and balanced hydrophobic-hydrophilic properties [8]. The topological polar surface area is calculated to be 54.7 Ų, which falls within the range typical for compounds with good membrane permeability [8].

Solubility characteristics indicate limited water solubility, which is typical for piperazine-containing heterocycles [9]. The compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [6] [7]. The predicted pKa value is approximately 8.5, based on the basicity of the piperazine nitrogen atom, indicating that the compound can exist in both neutral and protonated forms under physiological conditions [9].

The density is expected to exceed 1.0 grams per cubic centimeter based on the molecular composition and heterocyclic nature [6] [7]. The refractive index is anticipated to be greater than 1.5, consistent with aromatic heterocyclic compounds [7]. Vapor pressure is expected to be low due to hydrogen bonding capabilities and the relatively high molecular weight [7].

PropertyValue/RangeNotes
Physical StateSolidRoom temperature
Purity95%Commercial grade
LogP (Calculated)0.84Moderate lipophilicity
Hydrogen Bond Donors1Secondary amine
Hydrogen Bond Acceptors5Nitrogen atoms
Solubility in WaterLimitedTypical for heterocycles
Solubility in Organic SolventsGood in DMF, DMSOPolar aprotic solvents

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine through analysis of both proton and carbon-13 spectra [10] [11]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the molecular structure and substitution pattern [10] [11].

The imidazole proton at position 2 typically appears as a singlet around 8.0 parts per million, reflecting the deshielded nature of this proton due to the electron-withdrawing effects of the adjacent nitrogen atoms [10] [11]. The pyridazine ring protons exhibit characteristic coupling patterns, with the proton at position 3 appearing as a doublet around 7.7 parts per million with a coupling constant of approximately 9.9 Hertz [10]. The corresponding proton at position 7 of the pyridazine ring appears as a doublet around 7.1 parts per million with similar coupling characteristics [10].

The piperazine ring contributes eight protons that appear as complex multipiples in the region between 3.4 and 3.6 parts per million [10] [11]. These signals often overlap due to the similar chemical environments of the methylene protons in the saturated six-membered ring [10]. The secondary amine proton of the piperazine ring typically appears as a broad singlet that can be exchanged with deuterium oxide [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework [10]. The imidazole carbon at position 2 appears around 155 parts per million, reflecting its electron-deficient character due to the adjacent nitrogen atoms [10]. The pyridazine carbons appear in the aromatic region between 110 and 140 parts per million, with specific chemical shifts dependent on their substitution patterns [10]. The piperazine carbons appear in the aliphatic region between 45 and 55 parts per million [10].

NuclearSignal AssignmentChemical ShiftMultiplicityNotes
¹HImidazo H-2~8.0 ppmSingletDeshielded proton
¹HPyridazine H-3~7.7 ppmDoublet (J=9.9 Hz)Ring proton
¹HPyridazine H-7~7.1 ppmDoublet (J=9.9 Hz)Ring proton
¹HPiperazine CH₂3.4-3.6 ppmMultipletEight protons
¹³CImidazo C-2~155 ppm-Electron-deficient
¹³CPyridazine carbons110-140 ppm-Aromatic region

Mass Spectrometry

Mass spectrometry analysis of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine provides molecular weight confirmation and fragmentation pattern information [10] [11]. Electrospray ionization mass spectrometry typically produces a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 204, corresponding to the addition of a proton to the molecular weight of 203.25 [10] [11].

The fragmentation pattern under collision-induced dissociation conditions reveals characteristic losses that confirm the structural components [10]. Common fragment ions include those resulting from the loss of the piperazine moiety or portions thereof [11]. The base peak intensity and fragmentation efficiency depend on the ionization conditions and collision energy applied during analysis [10] [11].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula assignment [10]. The calculated exact mass for the protonated molecular ion is 204.1249, which matches experimental observations within acceptable mass accuracy tolerances [10]. Mass spectrometric analysis also serves as a purity assessment tool, revealing the presence of any structural isomers or impurities [11].

Infrared Spectroscopy

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the functional groups present in 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine [12]. The secondary amine stretch of the piperazine nitrogen appears in the range of 3200 to 3400 wavenumbers, typically as a broad absorption due to hydrogen bonding effects [12].

The heterocyclic carbon-nitrogen double bond stretches appear in the region between 1580 and 1620 wavenumbers, characteristic of aromatic nitrogen-containing rings [12]. These absorptions confirm the presence of the imidazole and pyridazine ring systems [12]. The aliphatic carbon-nitrogen single bond stretches of the piperazine ring appear between 1200 and 1300 wavenumbers [12].

Additional characteristic absorptions include aromatic carbon-hydrogen stretches around 3000 to 3100 wavenumbers and aliphatic carbon-hydrogen stretches between 2800 and 3000 wavenumbers [12]. The fingerprint region below 1500 wavenumbers contains numerous absorption bands that provide a unique spectroscopic signature for the compound [12].

Functional GroupFrequency Range (cm⁻¹)AssignmentNotes
N-H stretch3200-3400Secondary amineBroad absorption
C=N stretch1580-1620Heterocyclic ringsMultiple bands
C-N stretch1200-1300Aliphatic bondsPiperazine ring
Ar C-H stretch3000-3100Aromatic protonsSharp absorptions
Al C-H stretch2800-3000Aliphatic protonsMultiple bands

X-ray Crystallography Studies

X-ray crystallography studies of related imidazo[1,2-b]pyridazine derivatives provide insight into the three-dimensional structure and conformational preferences of this class of compounds [13] [14]. Crystal structures reveal that the imidazole and pyridazine rings are coplanar, forming a rigid bicyclic system with minimal deviation from planarity [13] [14].

The piperazine ring typically adopts a chair conformation when attached to the imidazo[1,2-b]pyridazine core, minimizing steric interactions and maximizing stability [14]. The nitrogen-carbon bond connecting the piperazine to the heterocyclic core exhibits typical bond lengths and angles consistent with sp² to sp³ hybridized carbon-nitrogen bonds [14].

Intermolecular interactions in crystal structures often involve hydrogen bonding between the piperazine secondary amine and nitrogen atoms of adjacent molecules [13]. π-π stacking interactions between the aromatic heterocyclic systems contribute to crystal packing stability [13] [14]. The overall molecular geometry is influenced by both intramolecular electronic effects and intermolecular packing forces [14].

Crystal structure determinations of imidazo[1,2-b]pyridazine kinase inhibitors complexed with protein targets reveal specific binding modes and conformational requirements for biological activity [13] [14]. These structures demonstrate that the bicyclic core maintains its planar geometry upon binding, with the piperazine substituent extending into available binding pockets [14].

Unit cell parameters and space group assignments vary depending on the specific derivative and crystallization conditions [13] [14]. Typical bond lengths within the imidazo[1,2-b]pyridazine core range from 1.33 to 1.39 Ångströms for carbon-nitrogen double bonds and 1.46 to 1.48 Ångströms for carbon-nitrogen single bonds [14].

Stability and Reactivity Profile

The stability and reactivity characteristics of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine are influenced by the electronic properties of the heterocyclic core and the nucleophilic nature of the piperazine substituent [15] [9]. Thermal stability extends up to approximately 200 degrees Celsius under inert atmospheric conditions, with decomposition occurring at higher temperatures [9].

Chemical stability under neutral aqueous conditions is generally good, with the compound remaining intact over extended periods when stored properly [15] [9]. However, extreme acidic or basic conditions can lead to protonation or deprotonation events that may affect stability [9]. The piperazine nitrogen is particularly susceptible to protonation under acidic conditions, resulting in increased water solubility but potential changes in chemical reactivity [9].

Photostability is moderate, with the compound showing some sensitivity to prolonged ultraviolet light exposure [9]. Storage under light-protected conditions is recommended to maintain chemical integrity over time [9]. Air stability is excellent, with no special atmospheric requirements needed for handling or storage [9].

The compound exhibits hygroscopic tendencies, meaning it can absorb moisture from the atmosphere [9]. This property necessitates storage in dry environments to prevent potential hydration or degradation reactions [9]. Metabolic stability varies significantly depending on structural modifications to the core scaffold, with some derivatives showing enhanced resistance to enzymatic degradation [15].

Oxidation resistance is moderate, with the piperazine nitrogen being the most susceptible site for oxidative attack [9]. The heterocyclic core demonstrates good resistance to hydrolytic conditions, maintaining structural integrity under physiological pH ranges [9]. Reactivity toward electrophiles is primarily centered on the piperazine nitrogen, which can participate in alkylation and acylation reactions [9].

Stability AspectCharacteristicsComments
ThermalStable to ~200°CDecomposition at higher temperatures
ChemicalStable at neutral pHAvoid extreme pH conditions
LightModerate photostabilityStore protected from UV light
AirExcellent stabilityNo special atmosphere required
MoistureHygroscopicStore in dry conditions
OxidationModerate resistancePiperazine nitrogen susceptible
HydrolysisGood resistanceStable heterocyclic core
MetabolicVariableDepends on substitution pattern

The synthesis of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine encompasses several well-established synthetic methodologies, each offering distinct advantages and limitations. The classical approach involves the condensation of 3-amino-6-chloropyridazine with α-bromoketones under basic conditions [1] [2]. This traditional method yields the target compound in 65-75% yield but requires extended reaction times of 4-6 hours under reflux conditions [3] [4]. The formation of the imidazo[1,2-b]pyridazine scaffold proceeds through initial nucleophilic attack by the amino group on the electrophilic α-carbon of the haloketone, followed by intramolecular cyclization and dehydrohalogenation [5] [6].

An alternative and highly efficient approach involves nucleophilic substitution of pre-formed 6-chloroimidazo[1,2-b]pyridazine with piperazine [3] [7]. This method provides excellent yields (70-85%) with high regioselectivity but requires elevated temperatures (150°C) in high-boiling solvents such as N-methylpyrrolidone (NMP) [3]. The reaction proceeds via nucleophilic aromatic substitution mechanism, where the electron-deficient pyridazine ring facilitates chloride displacement [8] [9].

Three-component reactions represent a convergent synthetic strategy that combines 2-aminopyridazine derivatives, aldehydes, and isocyanides in a single operation [6] [10]. This approach, while offering structural diversity and one-pot convenience, typically provides moderate yields (55-70%) and requires expensive isocyanide reagents [6]. The mechanism involves initial imine formation between the aminopyridazine and aldehyde, followed by nucleophilic attack of the isocyanide to generate the imidazo[1,2-b]pyridazine core [6].

Key Reaction Mechanisms

The mechanistic pathways for imidazo[1,2-b]pyridazine formation involve several key elementary steps that determine the overall reaction efficiency and selectivity. The primary mechanism begins with nucleophilic attack of the amino group on the α-carbon of the haloketone, forming a C-N bond [11] [12]. This step is typically rate-determining and is significantly influenced by the electronic nature of substituents on both the pyridazine ring and the haloketone [11].

The subsequent cyclization step involves intramolecular ring closure through the nitrogen atom, which proceeds with relatively low activation energy due to the favorable five-membered ring formation [13] [14]. The final dehydrohalogenation step eliminates hydrogen halide to restore aromaticity, driven by the thermodynamic stability of the aromatic imidazo[1,2-b]pyridazine system [11].

In the case of nucleophilic aromatic substitution for piperazine introduction, the mechanism follows the addition-elimination pathway characteristic of SNAr reactions [8] [9]. The electron-deficient pyridazine ring, particularly when substituted with electron-withdrawing groups, facilitates nucleophile addition through resonance stabilization of the intermediate Meisenheimer complex [9] [15].

Regioselective Synthesis Approaches

Regioselectivity in imidazo[1,2-b]pyridazine synthesis is governed by the electronic and steric factors inherent in the starting materials and reaction conditions. The classical condensation reaction between 3-amino-6-chloropyridazine and α-haloketones exhibits high regioselectivity due to the preferential nucleophilic attack by the amino group rather than the ring nitrogens [5] [16]. This selectivity is enhanced by the electron-withdrawing effect of the chlorine substituent, which deactivates the adjacent positions toward nucleophilic attack [17] [18].

For nucleophilic substitution reactions, regioselectivity is determined by the relative reactivity of different positions on the pyridazine ring [9]. The 6-position in chloroimidazo[1,2-b]pyridazine derivatives exhibits the highest reactivity toward nucleophilic displacement due to the combined electron-withdrawing effects of the fused imidazole ring and the pyridazine nitrogens [19] [9]. This regioselectivity can be further enhanced by introducing additional electron-withdrawing substituents at strategic positions [20].

Computational studies have demonstrated that the regioselectivity of nucleophilic substitution in pyridazine derivatives follows the order: 6-position > 3-position > 4-position, based on the relative electrophilicity of these positions [9] [15]. This understanding allows for predictable synthesis of specifically substituted derivatives through careful selection of starting materials and reaction conditions.

Protection-Deprotection Strategies

Protection-deprotection strategies play a crucial role in the selective synthesis of complex imidazo[1,2-b]pyridazine derivatives, particularly when multiple reactive sites are present. The piperazine nitrogen atoms often require protection during multi-step syntheses to prevent unwanted side reactions [21] [22]. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl groups [21].

The Boc protecting group has emerged as particularly useful for piperazine derivatives due to its stability under basic conditions and ease of removal under acidic conditions [21]. Deprotection can be achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in organic solvents [21]. The selective deprotection of N-Boc-protected imidazoles and related heterocycles can be accomplished using sodium borohydride in ethanol, providing a mild alternative to traditional acidic conditions [21].

For imidazo[1,2-b]pyridazine synthesis, temporary protection of the pyridazine amino group may be necessary to direct regioselectivity in subsequent transformations [23]. This is typically achieved using formyl or acetyl groups, which can be readily removed under basic hydrolysis conditions [23]. The choice of protecting group depends on the specific synthetic sequence and the compatibility with other functional groups present in the molecule.

Optimization of Synthetic Procedures

Optimization of synthetic procedures for 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine synthesis has focused on improving reaction efficiency, yield, and environmental impact. Temperature optimization has proven particularly effective, with microwave-assisted heating allowing for significant reduction in reaction times from 4-6 hours to 15-30 minutes while maintaining or improving yields [24] [25]. The use of microwave irradiation at 120-150°C has consistently provided yields of 80-90% compared to 65-75% for conventional heating [24] [25].

Solvent optimization has emphasized the transition from traditional organic solvents to more environmentally benign alternatives [26] [27]. Solvent-free conditions have been successfully implemented for certain transformations, providing yields of 70-80% while eliminating the need for organic solvents entirely [26] [27]. When solvents are required, the use of green solvents such as water-isopropanol mixtures has provided excellent results with improved environmental profiles [25].

Catalyst optimization has focused on the development of heterogeneous catalysts that can be easily separated and recycled [28] [29]. Supported metal catalysts on polymeric resins have shown particular promise, allowing for efficient reactions with simplified workup procedures [28] [29]. The implementation of continuous flow chemistry has enabled further optimization by providing precise control over reaction parameters and enabling scalable synthesis [30] [31].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine, focusing on atom economy, safer solvents, energy efficiency, and waste reduction [32] [33]. Atom economy has been improved through the optimization of stoichiometric ratios and the development of reactions that minimize side product formation [33]. The traditional excess of reagents has been reduced through careful kinetic studies and reaction optimization [33].

Safer solvents have been implemented through the use of water-based systems, ionic liquids, and solvent-free conditions [32] [25]. Water-isopropanol mixtures have proven particularly effective for microwave-assisted syntheses, providing excellent yields while eliminating the need for toxic organic solvents [25]. The development of aqueous media reactions has significantly reduced volatile organic compound (VOC) emissions [25].

Energy efficiency has been enhanced through the implementation of alternative activation methods including microwave irradiation, ultrasonic activation, and flow chemistry [24] [28]. These methods typically reduce energy consumption by 60-80% compared to conventional heating while providing faster reaction times and higher yields [24] [28]. The use of catalytic systems has further improved energy efficiency by lowering activation energies and enabling reactions at milder conditions [28].

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Dates

Last modified: 08-16-2023

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